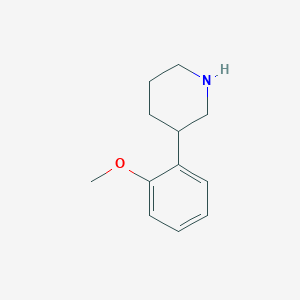

3-(2-Methoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

19737-63-4 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)piperidine |

InChI |

InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |

InChI Key |

AFHWNVZETLZAGN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2CCCNC2 |

Canonical SMILES |

COC1=CC=CC=C1C2CCCNC2 |

Synonyms |

3-(2-METHOXYPHENYL)PIPERIDINE |

Origin of Product |

United States |

Foundational & Exploratory

CAS 19725-12-3 3-(2-Methoxyphenyl)piperidine HCl SDS

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)piperidine HCl (CAS 19725-12-3): Properties, Synthesis, and Applications

Introduction

3-(2-Methoxyphenyl)piperidine Hydrochloride (CAS No. 19725-12-3) is a heterocyclic organic compound that belongs to the vast and pharmacologically significant family of piperidine derivatives. The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).[1] Its structural properties offer a unique combination of chemical stability, modulated lipophilicity, and the ability to form crucial hydrogen bonds, enhancing the "druggability" and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1]

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)piperidine HCl for researchers, medicinal chemists, and drug development professionals. It delves into the compound's physicochemical properties, presents a validated synthesis and analytical characterization workflow, outlines critical safety and handling protocols, and explores its potential applications as a key building block in modern drug discovery. By grounding technical data with mechanistic insights, this document serves as an essential resource for leveraging this compound in a research and development setting.

Physicochemical Properties

The fundamental properties of 3-(2-Methoxyphenyl)piperidine HCl are summarized below. As a hydrochloride salt, it is expected to be a crystalline solid with appreciable solubility in polar solvents such as water, methanol, and ethanol, which facilitates its use in various synthetic and biological testing environments.

| Property | Value | Source |

| CAS Number | 19725-12-3 | [2] |

| Molecular Formula | C₁₂H₁₇NO·HCl | [3] |

| IUPAC Name | 3-(2-methoxyphenyl)piperidine;hydrochloride | N/A |

| Molecular Weight | 227.73 g/mol | [2][3] |

| Purity | Typically ≥98% | [2] |

| Physical Form | Solid (Predicted) | N/A |

Synthesis and Characterization

The synthesis of 3-(2-methoxyphenyl)piperidine typically involves the reduction of its aromatic precursor, 3-(2-methoxyphenyl)pyridine. Catalytic hydrogenation is a robust and widely employed method for this transformation due to its high efficiency and stereochemical control. The resulting free base is then converted to the stable and more easily handled hydrochloride salt.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established methods for the reduction of substituted pyridines.[4]

-

Dissolution: Dissolve 3-(2-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate) in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adam's catalyst), typically at a loading of 1-5 mol%, to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by analyzing a small, carefully depressurized aliquot.

-

Work-up (Free Base): Once the reaction is complete, cautiously vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

-

Basification: Re-dissolve the residue in water and cool in an ice bath. Adjust the pH to >10 with a strong base (e.g., 6N NaOH) to deprotonate the piperidine nitrogen.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-(2-methoxyphenyl)piperidine free base, often as an oil.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether dropwise with stirring.[4]

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(2-Methoxyphenyl)piperidine HCl.

Synthesis and Purification Workflow Diagram

Caption: Workflow for synthesis and purification.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is essential for determining purity, while spectroscopic methods confirm the chemical structure.

Experimental Protocol: Purity Determination by RP-HPLC

This is a representative reverse-phase HPLC method adapted from protocols for similar aromatic amine hydrochlorides.[5]

-

Standard Preparation: Accurately weigh approximately 10 mg of the 3-(2-Methoxyphenyl)piperidine HCl reference standard and dissolve it in a 1:1 mixture of water and methanol to make a 10 mL solution (1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration using the same diluent.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.

-

Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

-

Analysis: Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main analyte to the total area of all peaks (Area Percent method).

Table of HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Spectroscopic Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons. Expected signals would include aromatic protons from the methoxyphenyl group, aliphatic protons from the piperidine ring, and a methoxy singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

-

MS (Mass Spectrometry): Determines the molecular weight of the free base. The expected [M+H]⁺ ion for the free base (C₁₂H₁₇NO) would be approximately m/z 206.15.[6]

-

IR (Infrared Spectroscopy): Identifies functional groups, such as C-O stretching for the ether, C-H stretching for aromatic and aliphatic groups, and N-H stretching for the secondary amine salt.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control.

Safety Data Sheet (SDS) Profile and Handling

While a specific, publicly available Safety Data Sheet for CAS 19725-12-3 is not readily found, a representative hazard profile can be constructed based on closely related compounds, such as 1-(2-methoxyphenyl)piperazine hydrochloride. Standard laboratory precautions for handling chemical solids should always be followed.

Representative Hazard Profile

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements (H-phrases) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements (P-phrases) | P261: Avoid breathing dust.[7]P280: Wear protective gloves/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Safe Handling and Storage Protocol

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Handling: Avoid direct contact with skin and eyes. Avoid creating dust when weighing or transferring the material.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper waste disposal.[9]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Safe Handling Workflow Diagram

Caption: Workflow for the safe handling of chemical solids.

Applications in Research and Drug Discovery

The true value of 3-(2-Methoxyphenyl)piperidine HCl lies in its potential as a sophisticated building block for creating novel therapeutic agents. The piperidine core is a proven structural motif for enhancing CNS penetration and improving metabolic stability.[1] The 2-methoxyphenyl substituent provides a site for further chemical modification and can play a critical role in binding to biological targets.

Role as a CNS-Targeted Scaffold

Research on structurally similar compounds provides compelling evidence for the utility of this scaffold in CNS drug discovery. For instance, a series of 2,5-dimethoxyphenylpiperidines were investigated as selective serotonin 5-HT₂A receptor agonists.[4] The 5-HT₂A receptor is a key target for treating depression, psychosis, and other neuropsychiatric disorders. The constrained piperidine ring in these molecules serves to lock the phenethylamine-like pharmacophore into a specific conformation, which can lead to enhanced selectivity and potency at the target receptor compared to more flexible analogs.[4]

Given this precedent, 3-(2-Methoxyphenyl)piperidine HCl is an attractive starting point for synthesizing novel ligands for various CNS targets, including:

-

Serotonin (5-HT) receptors

-

Dopamine (D) receptors

-

Sigma (σ) receptors

-

Neurotransmitter transporters

Its structure can be readily modified, for example, by N-alkylation or N-acylation of the piperidine nitrogen, to explore structure-activity relationships (SAR) and optimize ligand-receptor interactions.

Conceptual Drug Discovery Pathway

Caption: Conceptual pathway from scaffold to drug candidate.

Conclusion

3-(2-Methoxyphenyl)piperidine HCl (CAS 19725-12-3) is more than a simple chemical intermediate; it is a high-potential scaffold for the development of next-generation therapeutics. Its synthesis is achievable through standard organic chemistry techniques, and its quality can be rigorously controlled with modern analytical methods. While it requires careful handling in a laboratory setting, its structural features—combining the proven piperidine core with a functionalized aromatic ring—make it an exceptionally valuable tool for medicinal chemists aiming to design novel drugs, particularly for complex CNS disorders. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this compound into their research and development programs.

References

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

-

International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

-

MDPI. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. Available from: [Link]

-

Chem-Impex. 3-(4-Methoxybenzyl)piperidine hydrochloride. Available from: [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

BuyersGuideChem. 3-(2-Methoxybenzyl)piperidine hydrochloride suppliers and producers. Available from: [Link]

-

Pipzine Chemicals. 2(R)-(3'-Methoxyphenyl)piperidine Hydrochloride. Available from: [Link]

-

Hansen, M., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Omega, 3(10), 13412-13419. Available from: [Link]

-

Carl ROTH. (2022). Safety Data Sheet: 1,4-Dithiothreitol. Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

Analytical Methods. (2013). A simple, sensitive and selective colorimetric test for the detection of piperazine analogues in seized illicit materials. Available from: [Link]

-

West Liberty University. Material Safety Data Sheet Dithiothreitol. Available from: [Link]

-

PubChem. 3-[(2-methoxyphenyl)methyl]piperidine. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molcore.com [molcore.com]

- 3. 3-(2-Methoxyphenyl)piperidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)piperidine: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, including its chemical formula and molecular weight, and explore detailed methodologies for its synthesis and characterization. This guide will further elucidate the compound's importance as a structural motif in the development of novel therapeutics, supported by an analysis of its known and potential pharmacological applications. The document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile molecular scaffold.

Core Molecular Properties

3-(2-Methoxyphenyl)piperidine is a substituted piperidine derivative with a methoxyphenyl group attached to the third position of the piperidine ring. Understanding its basic molecular characteristics is the foundation for its application in research and development.

Chemical Formula and Molecular Weight

The chemical formula for 3-(2-Methoxyphenyl)piperidine is C₁₂H₁₇NO . This formula is consistently reported for the free base form of the molecule across various chemical databases. The corresponding molecular weight is 191.27 g/mol [1].

It is crucial to distinguish the free base from its hydrochloride salt, which is often used for its improved stability and solubility. The hydrochloride salt has a molecular formula of C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol [2].

Table 1: Molecular Properties of 3-(2-Methoxyphenyl)piperidine and its Hydrochloride Salt

| Property | 3-(2-Methoxyphenyl)piperidine (Free Base) | 3-(2-Methoxyphenyl)piperidine HCl (Salt) |

| Chemical Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO |

| Molecular Weight | 191.27 g/mol | 227.73 g/mol |

digraph "3_2_Methoxyphenyl_piperidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N6 [label="N"]; H_N [label="H", pos="2.5,0.5!"];

C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; C_phenyl_6 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="CH3"];

// Position nodes for piperidine ring C1 [pos="0,0!"]; C2 [pos="-1.2,-0.5!"]; C3 [pos="-1.2,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="1.2,-1.5!"]; N6 [pos="1.2,-0.5!"];

// Position nodes for methoxyphenyl group C_phenyl_1 [pos="-2.5,-2!"]; C_phenyl_2 [pos="-3.7,-1.5!"]; C_phenyl_3 [pos="-4.5,-2.2!"]; C_phenyl_4 [pos="-4.1,-3.2!"]; C_phenyl_5 [pos="-2.9,-3.7!"]; C_phenyl_6 [pos="-2.1,-3!"]; O_methoxy [pos="-4.1,-0.5!"]; C_methoxy [pos="-5.3,-0.2!"];

// Draw edges for piperidine ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N6; N6 -- C1; N6 -- H_N;

// Draw edges for methoxyphenyl group C3 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_2 -- O_methoxy; O_methoxy -- C_methoxy;

}

Caption: 2D structure of 3-(2-Methoxyphenyl)piperidine.

Synthesis and Characterization

The synthesis of 3-(2-Methoxyphenyl)piperidine can be approached through various synthetic routes, with the choice of method often depending on the desired scale and purity. A common and straightforward laboratory-scale synthesis involves the liberation of the free base from its commercially available hydrochloride salt.

Experimental Protocol: Synthesis of the Free Base from Hydrochloride Salt

This protocol describes a standard acid-base extraction to obtain 3-(2-Methoxyphenyl)piperidine free base.

Materials:

-

3-(2-Methoxyphenyl)piperidine hydrochloride

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of 3-(2-Methoxyphenyl)piperidine hydrochloride in a mixture of 10% aqueous NaOH and dichloromethane. For instance, 15 g of the hydrochloride salt can be treated with 100 ml of each solvent[3].

-

Transfer the mixture to a separatory funnel and shake vigorously for several minutes to ensure complete neutralization and extraction of the free base into the organic layer.

-

Allow the layers to separate. The bottom layer will be the dichloromethane containing the product.

-

Carefully separate and collect the organic layer.

-

Dry the organic layer over an anhydrous drying agent like potassium carbonate or sodium sulfate to remove any residual water[3].

-

Filter the drying agent from the solution.

-

Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. The resulting product, 3-(2-Methoxyphenyl)piperidine, will be an oil[3].

Rationale: This method leverages the difference in solubility between the salt and the free base. The hydrochloride salt is water-soluble, while the free base is soluble in organic solvents like dichloromethane. By adding a base (NaOH), the protonated amine of the salt is deprotonated, yielding the free base which then partitions into the organic phase.

Caption: General workflow for the synthesis of the free base.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group (a singlet around 3.8 ppm), and the aliphatic protons of the piperidine ring. The signals for the piperidine protons would appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six distinct carbons of the methoxyphenyl ring and the five carbons of the piperidine ring, in addition to the carbon of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bond between the piperidine and the methoxyphenyl rings, as well as fragmentation of the piperidine ring itself. Common fragmentation of the piperidine ring often involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion[4].

The Piperidine Scaffold in Drug Discovery

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and biologically active compounds[5]. Its prevalence is due to several advantageous properties it imparts to a molecule.

Key Attributes of the Piperidine Moiety:

-

Structural Rigidity and Conformational Flexibility: The piperidine ring can adopt various chair and boat conformations, allowing for precise spatial orientation of substituents to optimize binding to biological targets[5].

-

Improved Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This influences the solubility and membrane permeability of the drug molecule.

-

Metabolic Stability: The saturated nature of the piperidine ring generally confers greater metabolic stability compared to its aromatic counterpart, pyridine.

-

Versatility for Substitution: The piperidine ring can be functionalized at multiple positions, providing a scaffold for creating diverse chemical libraries for drug screening.

The introduction of a methoxyphenyl group, as in 3-(2-Methoxyphenyl)piperidine, further modulates the molecule's properties. The methoxy group can influence lipophilicity, metabolic stability, and binding affinity to target proteins[6].

Pharmacological Significance and Applications

While specific pharmacological data for 3-(2-Methoxyphenyl)piperidine is limited in publicly accessible literature, the broader class of methoxyphenylpiperidine derivatives has been investigated for a range of biological activities. The structural similarity to known pharmacophores suggests potential applications in several therapeutic areas.

Central Nervous System (CNS) Activity

Many piperidine-containing compounds exhibit activity in the central nervous system. The methoxyphenylpiperidine scaffold is a component of molecules designed to interact with various CNS targets, including receptors and transporters involved in neurotransmission. For instance, related compounds have been explored for their potential as antidepressants and anticonvulsants[6].

A Building Block for Novel Therapeutics

The primary utility of 3-(2-Methoxyphenyl)piperidine in drug discovery lies in its role as a versatile building block. Its structure can be incorporated into larger, more complex molecules to explore new chemical space and develop novel drug candidates. The ability to introduce chirality at the 3-position of the piperidine ring further expands its potential in designing stereospecific drugs, which can lead to improved efficacy and reduced side effects[7].

The development of synthetic methodologies to access a wide range of substituted piperidines is an active area of research, underscoring the importance of these scaffolds in creating three-dimensional fragments for fragment-based drug discovery[8].

Conclusion

3-(2-Methoxyphenyl)piperidine, with its well-defined molecular properties and the versatile piperidine scaffold, represents a valuable tool for medicinal chemists. While further research is needed to fully elucidate its specific pharmacological profile, its utility as a building block in the synthesis of novel, biologically active compounds is clear. This technical guide provides a foundational understanding of its chemistry and highlights its potential in the ongoing quest for new and improved therapeutics. The strategic incorporation of this and related piperidine scaffolds will undoubtedly continue to contribute to the advancement of drug discovery and development.

References

-

PrepChem. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]

-

MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank 2024, M1714. Available from: [Link]

-

Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available from: [Link]

-

PubChem. 2-(3-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

-

Kuran, B., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 258, 115591. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules 2021, 26(16), 4995. Available from: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules 2023, 28(18), 6554. Available from: [Link]

-

PubChemLite. 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride (C13H19NO). Available from: [Link]

-

ResearchGate. 1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Available from: [Link]

-

Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA. Maced. pharm. bull., 68 (1) 29 - 39 (2022). Available from: [Link]

-

SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. Available from: [Link]

-

PMC. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Pharmaceuticals (Basel). 2023 Feb; 16(2): 255. Available from: [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, Volume 32, 2023, 100481, ISSN 2468-1709. Available from: [Link]

-

PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

Sources

- 1. 2-(3-Methoxyphenyl)piperidine | C12H17NO | CID 4262759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Methoxyphenyl)piperidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Deep Dive into Positional Isomerism: A Comparative Analysis of 3-(2-Methoxyphenyl)piperidine and 3-(3-Methoxyphenyl)piperidine for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, even subtle changes in molecular architecture can lead to profound differences in pharmacological activity. This guide delves into the nuanced yet critical distinctions between two positional isomers: 3-(2-Methoxyphenyl)piperidine and 3-(3-Methoxyphenyl)piperidine. While sharing the same molecular formula and core scaffold, the seemingly minor shift of a methoxy group from the ortho to the meta position on the phenyl ring can significantly alter the compound's physicochemical properties, receptor interactions, and metabolic fate. This document serves as a comprehensive technical resource for researchers engaged in the design and development of novel therapeutics, providing insights into the synthesis, characterization, and potential pharmacological divergence of these two isomers.

Introduction: The Significance of Positional Isomerism in Phenylpiperidine Scaffolds

The 3-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1] The strategic placement of substituents on the phenyl ring is a key determinant of a compound's pharmacological profile, influencing its affinity and selectivity for various receptors, including dopamine, serotonin, and opioid receptors. This guide focuses on the ortho- (2-methoxy) and meta- (3-methoxy) positional isomers of 3-(methoxyphenyl)piperidine, exploring how this seemingly subtle structural variation can be leveraged in drug design.

Synthesis and Structural Characterization: A Comparative Approach

The synthesis of both isomers can be achieved through several established routes, with the choice of starting materials being the primary point of differentiation. A common and effective strategy involves the reduction of the corresponding methoxy-substituted pyridine precursor.

Synthetic Strategy: From Pyridine to Piperidine

A robust and widely applicable method for the synthesis of 3-arylpiperidines is the catalytic hydrogenation of the corresponding 3-arylpyridine. This approach offers good yields and stereochemical control, depending on the chosen catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of Methoxypyridine Precursors

-

Reaction Setup: To a solution of the appropriate methoxyphenylpyridine (e.g., 3-(2-methoxyphenyl)pyridine or 3-(3-methoxyphenyl)pyridine) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Platinum(IV) oxide).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) at room temperature or elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired 3-(methoxyphenyl)piperidine isomer.

Causality Behind Experimental Choices: The choice of catalyst can influence the efficiency and selectivity of the reduction. Palladium on carbon is a versatile and commonly used catalyst, while Platinum(IV) oxide can be effective for more challenging reductions. The solvent choice can also impact the reaction rate and solubility of the starting material and product.

Caption: General synthetic workflow for 3-(methoxyphenyl)piperidine isomers.

Analytical Characterization and Isomer Differentiation

Distinguishing between the ortho- and meta-isomers is crucial and can be reliably achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will reveal distinct chemical shifts and coupling patterns for the aromatic protons and carbons due to the different electronic environments created by the ortho and meta positioning of the methoxy group.

-

Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS may show subtle differences that can aid in their differentiation.

Comparative Physicochemical and Pharmacological Properties

The position of the methoxy group directly influences the molecule's electronic distribution and steric profile, which in turn dictates its interactions with biological targets.

Electronic and Steric Effects

-

3-(2-Methoxyphenyl)piperidine (Ortho-isomer): The methoxy group at the ortho position exerts a significant steric influence, potentially restricting the rotation of the phenyl ring. This steric hindrance can impact how the molecule fits into a receptor's binding pocket. Electronically, the ortho-methoxy group can engage in intramolecular hydrogen bonding with the piperidine nitrogen, influencing its basicity and conformation.

-

3-(3-Methoxyphenyl)piperidine (Meta-isomer): In the meta position, the methoxy group's steric hindrance is reduced, allowing for greater conformational flexibility of the phenyl ring. The electronic effect of the meta-methoxy group is primarily inductive, influencing the electron density of the aromatic ring differently than the ortho-isomer.

| Property | 3-(2-Methoxyphenyl)piperidine (Ortho) | 3-(3-Methoxyphenyl)piperidine (Meta) |

| Steric Hindrance | High, due to proximity to the piperidine ring | Moderate |

| Conformational Flexibility | Restricted phenyl ring rotation | Greater phenyl ring rotation |

| Electronic Effect | Resonance and inductive effects; potential for intramolecular H-bonding | Primarily inductive effect |

Predicted Receptor Binding Profiles: A Hypothesis-Driven Approach

Dopamine Receptor Affinity: Phenylpiperidine derivatives are known to interact with dopamine D2-like receptors (D2, D3, and D4). The affinity and selectivity are highly dependent on the substitution pattern of the phenyl ring. It is plausible that the steric bulk of the ortho-methoxy group in 3-(2-methoxyphenyl)piperidine could hinder its ability to optimally fit into the binding pocket of certain dopamine receptor subtypes compared to the less hindered meta-isomer. Conversely, the specific electronic properties of the ortho-isomer might favor interactions with other receptors.

Serotonin Receptor Affinity: Similarly, interactions with serotonin receptors, such as the 5-HT1A and 5-HT2A subtypes, are common for this class of compounds. The position of the methoxy group can influence the molecule's ability to form key hydrogen bonds or engage in favorable electrostatic interactions within the receptor binding site. For instance, studies on related compounds suggest that a 2-methoxyphenyl moiety can be a key feature for high affinity at 5-HT1A receptors.[2]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 dopamine receptors).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (either isomer).

-

Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

Self-Validating System: The inclusion of known reference compounds (e.g., haloperidol for D2 receptors) in each assay serves as a positive control and validates the experimental setup. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand to ensure the accuracy of the specific binding measurements.

Metabolic Stability and Predicted Pathways: The Impact of Isomerism on Biotransformation

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The position of the methoxy group is expected to significantly influence the metabolic stability and the resulting metabolites of the two isomers.

In Vitro Metabolic Stability

The primary routes of metabolism for such compounds are likely to involve the cytochrome P450 (CYP) enzyme system in the liver. O-dealkylation of the methoxy group and hydroxylation of the aromatic or piperidine ring are common metabolic pathways.[3]

-

3-(2-Methoxyphenyl)piperidine (Ortho-isomer): The ortho-methoxy group may be more sterically hindered from enzymatic attack by CYP enzymes compared to the meta-position. This could potentially lead to a slower rate of O-dealkylation and a longer in vitro half-life.

-

3-(3-Methoxyphenyl)piperidine (Meta-isomer): The more accessible meta-methoxy group might be more readily metabolized via O-dealkylation, potentially resulting in a shorter in vitro half-life.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound (at a fixed concentration), and a buffer solution.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Authoritative Grounding: This protocol is a standard and widely accepted method for assessing the metabolic stability of new chemical entities and is consistent with guidelines from regulatory agencies.[4]

Predicted Metabolic Pathways

Caption: Predicted primary metabolic pathways for the isomeric compounds.

The primary metabolic pathways for both isomers are expected to be O-dealkylation to the corresponding hydroxyphenylpiperidine and hydroxylation at various positions on either the phenyl or piperidine rings. The relative contribution of each pathway is likely to differ between the isomers due to the steric and electronic influences of the methoxy group's position.

Conclusion: Strategic Implications for Drug Design

This in-depth technical guide highlights the critical importance of considering positional isomerism in the design and development of novel drug candidates. The seemingly subtle difference between 3-(2-methoxyphenyl)piperidine and 3-(3-methoxyphenyl)piperidine is predicted to have significant consequences for their pharmacological and pharmacokinetic profiles.

-

For the Medicinal Chemist: The choice of the ortho- or meta-methoxy substituent provides a powerful tool to fine-tune receptor affinity, selectivity, and metabolic stability. Understanding the steric and electronic implications of this choice is paramount for rational drug design.

-

For the Pharmacologist: The potential for divergent receptor interaction profiles between these isomers underscores the need for comprehensive pharmacological characterization, including binding affinity, functional activity, and selectivity screening against a broad panel of targets.

-

For the Drug Metabolism Scientist: The anticipated differences in metabolic stability and pathways necessitate a thorough in vitro and in vivo metabolic profiling of both isomers to select a candidate with a favorable pharmacokinetic profile.

References

- Usifoh, C. O., & Odion, E. E. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2- PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)- BUTYL) PIPERAZINE.

- Hsin, L.-W. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters.

-

Papadopoulou, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantanamine and Memantine Analogs. MDPI. [Link]

-

MTT-S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

-

Al-Neyadi, S. S., et al. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Oriental Journal of Chemistry. [Link]

-

McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109. [Link]

-

Bjørsvik, H.-R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290-7296. [Link]

-

Hassan, A. E. A. (2019). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 24(18), 3333. [Link]

-

Vardanyan, R., & Hruby, V. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(21), 3874. [Link]

-

S. S. AlNeyadi et al. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Oriental Journal of Chemistry, 41(1), 113-120. [Link]

Sources

Pharmacological Profile of 3-Substituted Phenylpiperidines

Executive Summary: The Dopaminergic Stabilizers

The 3-substituted phenylpiperidine scaffold represents a pivotal structural class in neuropharmacology, distinct from its 4-substituted cousins (the opioids like fentanyl). Its significance lies in the discovery of 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] , a compound that redefined our understanding of dopaminergic signaling. Unlike classical neuroleptics that indiscriminately block dopamine receptors, 3-substituted phenylpiperidines offered the first proof-of-concept for dopamine autoreceptor selectivity .

This guide dissects the pharmacological architecture of this scaffold, focusing on its unique enantioselective profiles, synthesis pathways, and receptor kinetics. It serves as a blueprint for developing "dopaminergic stabilizers"—agents capable of modulating dopaminergic tone without inducing catalepsy or severe extrapyramidal side effects (EPS).

Molecular Architecture & Synthesis

The structural integrity of the 3-phenylpiperidine core is governed by two critical vectors: the regiochemistry of the phenyl ring (C3 position) and the electronic nature of the meta-substituent .

Structure-Activity Relationship (SAR)

-

The 3-Position Rule: Shifting the phenyl ring from C4 (opioid-like) to C3 abolishes mu-opioid activity and engenders dopaminergic affinity.

-

The Meta-Hydroxyl Switch: A hydroxyl group at the meta position of the phenyl ring is indispensable. Removal or displacement to the para position drastically reduces autoreceptor selectivity.

-

N-Substituent Tuning: The nitrogen substituent dictates potency.

-

N-methyl: Low potency.

-

N-propyl: Optimal balance of potency and selectivity (3-PPP).

-

N-phenethyl:[1] High potency but reduced selectivity (increased postsynaptic activity).

-

Synthetic Pathway (The Hacksell Protocol)

The most robust synthesis, established by Hacksell et al., utilizes a Grignard approach followed by catalytic hydrogenation. This route avoids the formation of the opioid-like 4-isomer.

Figure 1: The Hacksell synthesis route for 3-PPP. This pathway ensures regiochemical purity, avoiding contamination with 4-phenyl isomers.

The Dopamine Autoreceptor Paradigm

The defining feature of 3-PPP is its enantioselectivity. The two enantiomers interact with the dopamine D2 receptor in fundamentally different ways, providing a unique toolset for dissecting pre- vs. postsynaptic function.

The Enantiomeric Split

-

(+)-3-PPP (The Agonist): Acts as a full agonist at both presynaptic autoreceptors and postsynaptic D2 receptors.[2] At high doses, it induces hyperactivity similar to apomorphine.

-

(-)-3-PPP (The Partial Agonist/Antagonist): The scientifically more valuable isomer.

Mechanism of Action

The "Autoreceptor Selectivity" is likely kinetic. Autoreceptors (D2/D3) often exist in a high-affinity state (

Figure 2: Dual mechanism of (-)-3-PPP. It silences the presynaptic neuron via autoreceptors while simultaneously blocking or weakly stimulating the postsynaptic receptor.

Receptor Binding Profile

The following data summarizes the consensus binding affinities. Note the high affinity for Sigma receptors, which contributes to the "atypical" antipsychotic profile.

Table 1: Comparative Binding Affinities ( in nM)

| Receptor Target | (+)-3-PPP | (-)-3-PPP | Haloperidol (Ref) | Functional Consequence |

| Dopamine D2 (High) | ~15 | ~30 | 1.2 | Autoreceptor activation |

| Dopamine D2 (Low) | ~300 | >1000 | 2.5 | Postsynaptic blockade ((-)-isomer) |

| Dopamine D3 | ~10 | ~25 | 3.0 | Limbic system modulation |

| Sigma-1 ( | ~50 | ~200 | ~2 | Neuroprotection / Modulation |

| Sigma-2 ( | ~80 | ~150 | ~50 | Potential cytotoxic/motor effects |

| 5-HT2A | >10,000 | >10,000 | 50 | Low serotonergic liability |

Data synthesized from Hacksell et al. (1981) and Clark et al. (1985).

Experimental Protocols

To validate the pharmacological profile of a new 3-substituted phenylpiperidine derivative, the following protocols are the industry standard.

Protocol A: Biphasic Locomotor Activity Assay

This in vivo assay validates the "Dual Action" hypothesis. A pure antagonist increases activity (by blocking autoreceptors) or decreases it (by blocking postsynaptic receptors). A 3-PPP-like compound will show a biphasic profile.

-

Subjects: Male Sprague-Dawley rats (200-250g), habituated to the test cage for 60 minutes.

-

Administration: Administer test compound subcutaneously (s.c.) in a dose range (e.g., 0.1, 1.0, 10.0 mg/kg).

-

Measurement: Record horizontal and vertical activity using infrared photobeams for 60 minutes post-injection.

-

Data Analysis:

-

Low Dose (0.1 - 1.0 mg/kg): Expect hypomotility (sedation). This indicates selective autoreceptor stimulation (shutting down DA release).

-

High Dose (>10 mg/kg):

-

If activity returns to baseline or increases : The compound has postsynaptic agonist activity (like (+)-3-PPP).

-

If hypomotility persists : The compound is an antagonist at postsynaptic sites (like (-)-3-PPP).[2]

-

-

Protocol B: Radioligand Binding (D2 High vs. Low)

To determine autoreceptor selectivity in vitro, measure the ratio of binding affinity in the presence and absence of GTP.

-

Tissue Preparation: Rat striatal membranes.

-

Radioligand: [3H]-N-propylnorapomorphine (NPA) – agonist ligand that prefers the High-Affinity state.

-

Displacer: Test compound (10^-10 to 10^-5 M).

-

Conditions:

-

Condition A: Buffer + MgCl2 (Promotes High-Affinity State).

-

Condition B: Buffer + GTP (100 µM) (Uncouples G-protein, converts receptors to Low-Affinity State).

-

-

Calculation: A large "GTP shift" (loss of affinity in Condition B) indicates the compound is an agonist. An antagonist will show little to no shift.

References

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines.[1] Central dopamine-autoreceptor stimulating activity.[1][2] Journal of Medicinal Chemistry.[4][5] Link

- Clark, D., et al. (1985).The 3-PPP interaction with dopamine receptors: physiological and therapeutic implications. Trends in Pharmacological Sciences.

-

Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology. Link

- Largent, B. L., et al. (1984).Structural determinants of sigma receptor affinity. Molecular Pharmacology.

- Koch, M., et al. (2014).Pharmacological differentiation of sigma-1 and sigma-2 receptors. Handbook of Experimental Pharmacology.

Sources

- 1. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The 3-(2-Methoxyphenyl)piperidine Scaffold: A Privileged Motif in CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs and investigational compounds.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets.[1] When coupled with a 2-methoxyphenyl group at the 3-position, the resulting 3-(2-methoxyphenyl)piperidine core becomes a "privileged structure," a molecular framework with the ability to bind to multiple, distinct biological targets. This guide provides a comprehensive technical overview of the biological activities associated with the 3-(2-methoxyphenyl)piperidine scaffold and its derivatives, with a focus on its interactions with key central nervous system (CNS) targets, including opioid receptors, serotonin receptors, and monoamine transporters. We will delve into the structure-activity relationships (SAR), present detailed experimental protocols for assessing biological activity, and illustrate the relevant signaling pathways.

I. Interaction with Opioid Receptors: A Quest for Potent and Selective Analgesics

Derivatives of the 3-(2-methoxyphenyl)piperidine scaffold have been investigated as potent and selective ligands for opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for clinically used analgesics.[3][4] The goal of many of these studies has been to develop novel analgesics with improved side-effect profiles compared to traditional opioids.

Structure-Activity Relationships (SAR) at Opioid Receptors

The analgesic activity of 4-phenylamidopiperidines is significantly influenced by substituents at the C-4 position of the piperidine ring and on the piperidine nitrogen. High potency is often observed with an aralkyl substituent on the piperidine nitrogen.[5] Specifically, an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen and a small, polar group capable of acting as a hydrogen bond acceptor at the C-4 position of the piperidine ring are desirable for enhanced analgesic activity.[4]

In a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, several potent mu and kappa opioid receptor antagonists were identified. These studies highlighted the presence of a significant lipophilic binding site distal to the nitrogen for both mu and kappa receptors.[6]

More recent work on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, inspired by the active metabolite of tramadol, has led to the discovery of highly potent and selective MOR agonists. In this series, the linker between the piperidine ring and the phenyl ring, as well as the substitution pattern on the phenyl ring, were found to be crucial for binding affinity and selectivity.[3] For instance, compound (3R, 4S)-23 demonstrated exceptionally high potency and selectivity for the MOR.[3]

Quantitative Data on Opioid Receptor Activity

| Compound | Target | Assay | Ki (nM) | EC50 (nM) | Emax (%) | Reference |

| Compound 23 | MOR | Radioligand Binding | 0.0034 | 0.68 | 206.5 | [3] |

| DOR | Radioligand Binding | 41.67 | - | - | [3] | |

| KOR | Radioligand Binding | 7.9 | - | - | [3] | |

| (3R, 4S)-23 | MOR | Radioligand Binding | 0.0021 ± 0.0001 | 0.0013 ± 0.0001 | 209.1 ± 1.4 | [3] |

| DOR | Radioligand Binding | 18.4 ± 0.7 | 74.5 ± 2.8 | 267.1 ± 1.4 | [3] | |

| KOR | Radioligand Binding | 25.8 ± 0.2 | 116.2 ± 4.4 | 209.5 ± 1.4 | [3] |

II. Modulation of Serotonergic Systems: Targeting Depression and Anxiety

The 3-(2-methoxyphenyl)piperidine scaffold is also a key component of ligands targeting various serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2C subtypes, which are implicated in the pathophysiology of depression and anxiety.[1][7]

Structure-Activity Relationships (SAR) at Serotonin Receptors

In the design of multi-target-directed ligands, the 1-arylpiperazine moiety, a close structural relative of the arylpiperidine scaffold, has been extensively studied for its interaction with serotonin and dopamine receptors.[8][9] For arylpiperazine derivatives, the nature of the aryl group and the linker to other parts of the molecule are critical for affinity and selectivity. For instance, in a series of arylpiperazines designed to target both the serotonin transporter (SERT) and 5-HT1A receptors, substitution on the indole ring with electron-withdrawing groups like -F or -CN was found to be favorable.[8]

Studies on 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines have been conducted to develop 5-HT2C receptor agonists.[1] The substitution pattern on the aryl ring and the degree of saturation of the piperidine ring were key determinants of agonist activity.

Quantitative Data on Serotonin Receptor and Transporter Activity

| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |

| Compound 5a | 5-HT1A | Radioligand Binding | 0.46 | - | [10] |

| 5-HT7 | Radioligand Binding | 2.7 | - | [10] | |

| SERT | Uptake Inhibition | - | 1.9 | [10] | |

| Compound 9b | 5-HT1A | Radioligand Binding | 23.9 | - | [11] |

| 5-HT2A | Radioligand Binding | 39.4 | - | [11] | |

| 5-HT7 | Radioligand Binding | 45.0 | - | [11] | |

| Compound 12a | 5-HT1A | Radioligand Binding | 41.5 | - | [11] |

| 5-HT2A | Radioligand Binding | 315 | - | [11] | |

| 5-HT7 | Radioligand Binding | 42.5 | - | [11] | |

| D2 | Radioligand Binding | 300 | - | [11] |

III. Inhibition of Monoamine Transporters: A Strategy for Antidepressant and CNS Stimulant Activity

The ability of 3-(2-methoxyphenyl)piperidine derivatives to inhibit the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—through their respective transporters (DAT, NET, and SERT) is another significant area of their biological activity. This positions them as potential antidepressants and CNS stimulants.[4]

Structure-Activity Relationships (SAR) at Monoamine Transporters

The development of piperidine-based nocaine/modafinil hybrid ligands has yielded highly potent and selective monoamine transporter inhibitors.[4] The specific substitutions on the piperidine ring and the nature of the hybridizing moiety have been shown to dramatically influence potency and selectivity for DAT, NET, and SERT.

IV. Experimental Protocols

A. Radioligand Binding Assay for Opioid Receptors

This protocol describes a method for determining the binding affinity of test compounds for the mu-opioid receptor (MOR) using a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human mu-opioid receptor.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]DAMGO (a selective MOR agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

-

Test compounds.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-hMOR cells.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations.

-

50 µL of [3H]DAMGO (final concentration ~0.5 nM).

-

100 µL of cell membrane suspension.

-

-

For determining non-specific binding, add 10 µM naloxone instead of the test compound.

-

Incubate the plate for 120 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Monoamine Transporter Uptake Assay

This protocol outlines a method to measure the inhibition of monoamine uptake by test compounds in cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Uptake buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

-

Test compounds.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at room temperature.

-

Initiate uptake by adding the respective radiolabeled substrate (e.g., [3H]dopamine for DAT-expressing cells).

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition of uptake for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

C. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), providing insights into the potential for G protein-biased agonism.[12]

Materials:

-

Cells co-expressing the GPCR of interest (e.g., MOR) fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter enzyme (e.g., PathHunter® β-arrestin assay from DiscoverX).

-

Agonist and test compounds.

-

Assay buffer.

-

Detection reagents for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Plate the cells in a 96-well plate.

-

Add the test compound at various concentrations.

-

Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's instructions.

-

Incubate to allow for the enzymatic reaction to proceed.

-

Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

Calculate the EC50 and Emax values for β-arrestin recruitment.

V. Signaling Pathways

A. 5-HT1A Receptor G-Protein Coupled Signaling Pathway

The 5-HT1A receptor is a GPCR that primarily couples to Gi/o proteins.[13][14] Agonist binding to the 5-HT1A receptor leads to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[14] The 5-HT1A receptor can also signal through other pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[15]

Caption: 5-HT1A receptor G-protein coupled signaling pathway.

Conclusion

The 3-(2-methoxyphenyl)piperidine scaffold represents a highly versatile and privileged structure in the field of CNS drug discovery. Its derivatives have demonstrated significant biological activity at opioid receptors, serotonin receptors, and monoamine transporters, making them promising candidates for the development of novel analgesics, antidepressants, and other CNS-active agents. A thorough understanding of the structure-activity relationships, coupled with the application of robust in vitro and in vivo pharmacological assays, is crucial for the rational design and optimization of new therapeutic agents based on this remarkable scaffold. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of next-generation CNS therapeutics.

References

-

Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (URL: [Link])

-

Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. PubMed. (URL: [Link])

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. (URL: [Link])

-

Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. PubMed. (URL: [Link])

-

Design, synthesis and SAR of analgesics. Semantic Scholar. (URL: [Link])

-

Synthesis and pharmacological evaluation of 3-[5-(aryl-[3][12][16]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Arabian Journal of Chemistry. (URL: [Link])

-

The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. PMC. (URL: [Link])

-

Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. (URL: [Link])

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. (URL: [Link])

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. (URL: [Link])

-

(PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. (URL: [Link])

-

5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19. PubMed. (URL: [Link])

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (URL: [Link])

-

Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. (URL: [Link])

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (URL: [Link])

-

Analgesic activity of alkyl piperidine derivatives. (URL: [Link])

-

Design, synthesis and SAR of analgesics. PubMed. (URL: [Link])

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. ResearchGate. (URL: [Link])

-

(PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. (URL: [Link])

-

Bioactive conformation of 1-arylpiperazines at central serotonin receptors. PubMed. (URL: [Link])

-

Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. (URL: [Link])

-

G protein-coupled receptor. Wikipedia. (URL: [Link])

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. (URL: [Link])

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. (URL: [Link])

-

Structure–activity relationships of opioid ligands. Loughborough University. (URL: [Link])

-

Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor. (URL: [Link])

-

How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. (URL: [Link])

-

Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. MDPI. (URL: [Link])

-

5-HT can transmit signals through two pathways: G protein-coupled... ResearchGate. (URL: [Link])

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. (URL: [Link])

-

Medicine® - Semantic Scholar. (URL: [Link])

-

Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. (URL: [Link])

-

GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. (URL: [Link])

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. (URL: [Link])

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. (URL: [Link])

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. (URL: [Link])

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. (URL: [Link])

Sources

- 1. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-(2-Methoxyphenyl)piperidine from 3-piperidone

Application Note: A-032-M2P

Title: Robust Synthesis of 3-(2-Methoxyphenyl)piperidine from 3-Piperidone via a Grignard-Based Strategy

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive, multi-step protocol for the synthesis of 3-(2-Methoxyphenyl)piperidine, a valuable scaffold in medicinal chemistry, starting from commercially available 3-piperidone. The synthetic route employs a strategic sequence of N-protection, Grignard addition, acid-catalyzed dehydration, catalytic hydrogenation, and final deprotection. Each step has been designed to be robust and scalable, providing medicinal and process chemists with a reliable method for accessing this and structurally related 3-arylpiperidines. This document provides in-depth mechanistic explanations, step-by-step experimental procedures, and critical insights from a senior application scientist's perspective to ensure successful execution and troubleshooting.

Introduction & Scientific Rationale

The 3-arylpiperidine motif is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a cornerstone in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The synthesis of specific, substituted analogues like 3-(2-Methoxyphenyl)piperidine, however, presents unique challenges, requiring careful strategic planning to control regioselectivity and achieve good yields.

This guide outlines a logical and field-proven synthetic pathway commencing with 3-piperidone. A direct arylation is not feasible; therefore, a strategy centered around the nucleophilic addition of an organometallic reagent to the ketone is employed. This involves the following key transformations:

-

N-Protection: The secondary amine of 3-piperidone must be protected to prevent its acidic proton from quenching the highly basic Grignard reagent. The tert-butoxycarbonyl (Boc) group is chosen for its stability under basic/nucleophilic conditions and its facile removal under acidic conditions.[1]

-

Grignard Reaction: The core C-C bond is formed by reacting N-Boc-3-piperidone with 2-methoxyphenylmagnesium bromide. This classic organometallic addition converts the ketone into a tertiary alcohol.[2]

-

Dehydration & Hydrogenation: The tertiary alcohol is not the final target and is prone to elimination. A deliberate acid-catalyzed dehydration is performed to generate a stable tetrahydropyridine intermediate.[3] Subsequent catalytic hydrogenation of the endocyclic double bond yields the desired saturated piperidine ring with the aryl substituent.[4][5]

-

Deprotection: Finally, the N-Boc group is removed using trifluoroacetic acid (TFA) to yield the target primary amine, 3-(2-Methoxyphenyl)piperidine, as a salt, which can be neutralized to the free base.[6][7]

This sequence provides a reliable and scalable approach, transforming a simple cyclic ketone into a high-value, complex building block for drug discovery programs.

Overall Synthetic Workflow

The synthesis is performed in five distinct operational steps, starting from 3-piperidone hydrochloride and culminating in the final product.

Diagram 1: High-level workflow for the synthesis of 3-(2-Methoxyphenyl)piperidine.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Grignard reagents are highly reactive with water and protic solvents. All glassware for Step 2 must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

Mechanistic Insight: This step protects the piperidone's secondary amine. 3-Piperidone is typically supplied as a hydrochloride salt, so a base is required to generate the free amine in situ. Di-tert-butyl dicarbonate (Boc₂O) then reacts with the nucleophilic nitrogen to form a stable carbamate, rendering the nitrogen non-reactive for the subsequent Grignard step.

-

Reagents:

-

3-Piperidone hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

-

Protocol:

-

Suspend 3-piperidone hydrochloride (e.g., 10.0 g) in DCM (200 mL).

-

Add the base (e.g., NaHCO₃, ~2.5 eq) and stir the suspension vigorously for 15 minutes.

-

Add a solution of Boc₂O (1.1 eq) in DCM (50 mL) dropwise to the mixture at room temperature.

-

Stir the reaction mixture overnight (12-16 hours). Monitor reaction completion by TLC or LC-MS.

-

Upon completion, filter the mixture to remove inorganic salts if NaHCO₃ was used.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-piperidone, typically as a low-melting solid or clear oil.[8] The product is often of sufficient purity to proceed without further purification.

-

Step 2: Grignard Addition to form tert-butyl 3-hydroxy-3-(2-methoxyphenyl)piperidine-1-carboxylate

Mechanistic Insight: This is the key bond-forming step. The Grignard reagent, 2-methoxyphenylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-piperidone.[2] The reaction must be performed under anhydrous and inert conditions to prevent the reagent from being destroyed by moisture or oxygen.

-

Reagents:

-

N-Boc-3-piperidone (1.0 eq)

-

2-Methoxyphenylmagnesium bromide solution (1.0 M in THF, 1.2-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Protocol:

-

Ensure all glassware is oven- or flame-dried. Assemble the reaction apparatus under a stream of dry nitrogen or argon.

-

Dissolve N-Boc-3-piperidone (e.g., 10.0 g, 1.0 eq) in anhydrous THF (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 2-methoxyphenylmagnesium bromide solution (1.2-1.5 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C. A color change is often observed.[9]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous NH₄Cl solution (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude tertiary alcohol can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

-

Step 3: Acid-Catalyzed Dehydration

Mechanistic Insight: The tertiary hydroxyl group is a poor leaving group. In the presence of a strong acid, the hydroxyl is protonated to form a good leaving group (water).[10] Subsequent elimination of water generates a carbocation, which is stabilized by deprotonation from an adjacent carbon, forming a double bond and yielding the tetrahydropyridine product.[3]

-

Reagents:

-